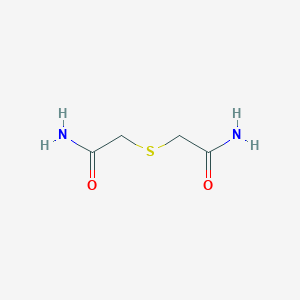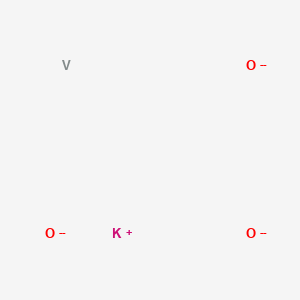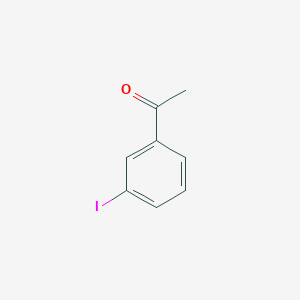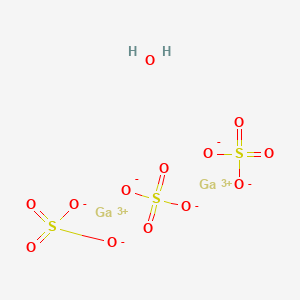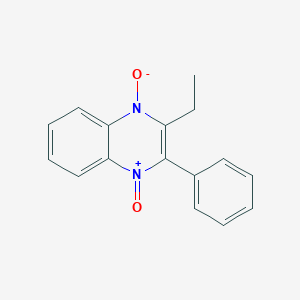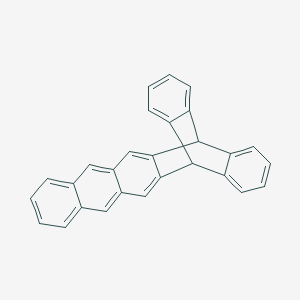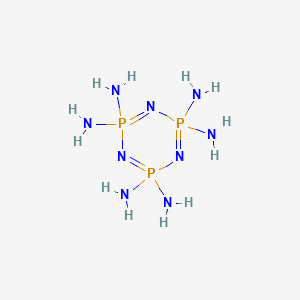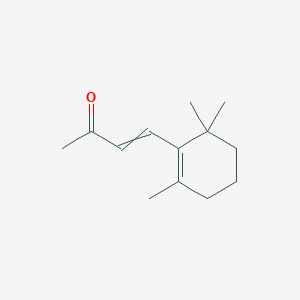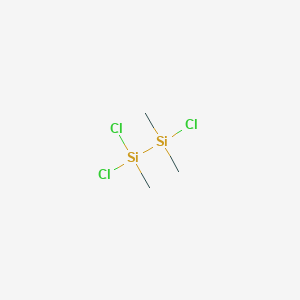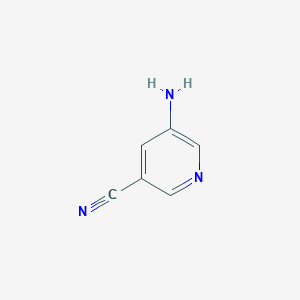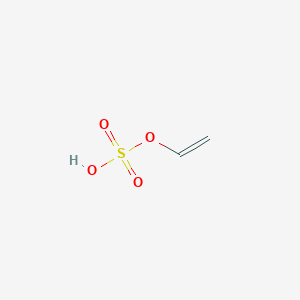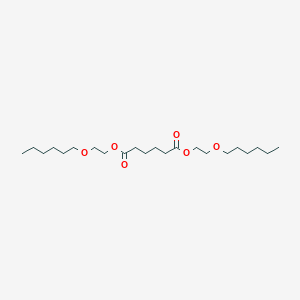
Di(2-hexyloxyethyl) adipate
Descripción general
Descripción
Di(2-hexyloxyethyl) adipate (DHEA) is a synthetic ester that belongs to the family of adipate esters. DHEA is widely used in scientific research as a plasticizer, solvent, and carrier in various applications.
Mecanismo De Acción
Di(2-hexyloxyethyl) adipate acts as a plasticizer by reducing the glass transition temperature of the polymer matrix and increasing its flexibility. Di(2-hexyloxyethyl) adipate also improves the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact resistance. Di(2-hexyloxyethyl) adipate acts as a solvent by dissolving the polymer matrix and facilitating the mixing of other ingredients. Di(2-hexyloxyethyl) adipate acts as a carrier by encapsulating the active ingredient and releasing it over time.
Efectos Bioquímicos Y Fisiológicos
Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals. Di(2-hexyloxyethyl) adipate is not toxic, mutagenic, or carcinogenic. Di(2-hexyloxyethyl) adipate is not absorbed through the skin and does not accumulate in the body. Di(2-hexyloxyethyl) adipate is biodegradable and does not persist in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(2-hexyloxyethyl) adipate has several advantages for lab experiments, including its high solubility, low toxicity, and compatibility with various polymers and active ingredients. Di(2-hexyloxyethyl) adipate is also easy to handle, store, and transport. However, Di(2-hexyloxyethyl) adipate has some limitations, such as its low boiling point, which makes it difficult to handle at high temperatures. Di(2-hexyloxyethyl) adipate also has a limited compatibility with some solvents and polymers, which may affect the properties of the final product.
Direcciones Futuras
There are several future directions for the use of Di(2-hexyloxyethyl) adipate in scientific research. One direction is the development of new polymeric materials with improved properties, such as biodegradability, biocompatibility, and antimicrobial activity. Another direction is the use of Di(2-hexyloxyethyl) adipate as a carrier for active ingredients in drug delivery systems, such as nanoparticles, liposomes, and micelles. Di(2-hexyloxyethyl) adipate can also be used as a plasticizer and solvent in the production of bio-based materials, such as bioplastics and biocomposites. Finally, Di(2-hexyloxyethyl) adipate can be used as a surfactant and emulsifier in various applications, such as food, cosmetics, and personal care products.
Conclusion:
Di(2-hexyloxyethyl) adipate is a versatile adipate ester that has numerous scientific research applications. Di(2-hexyloxyethyl) adipate is synthesized by the reaction of hexanol and adipic acid and is used as a plasticizer, solvent, and carrier in various applications. Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals and is biodegradable and environmentally friendly. Di(2-hexyloxyethyl) adipate has several advantages and limitations for lab experiments and has several future directions for the use in scientific research.
Aplicaciones Científicas De Investigación
Di(2-hexyloxyethyl) adipate has a wide range of scientific research applications, including the synthesis of polymeric materials, such as polyurethanes, polyesters, and polycarbonates. Di(2-hexyloxyethyl) adipate is also used as a solvent and plasticizer in the production of adhesives, coatings, and inks. Di(2-hexyloxyethyl) adipate is a carrier for various active ingredients, such as drugs, fragrances, and flavors.
Propiedades
Número CAS |
110-32-7 |
|---|---|
Nombre del producto |
Di(2-hexyloxyethyl) adipate |
Fórmula molecular |
C22H42O6 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
SMILES canónico |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Otros números CAS |
110-32-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

